molecular formula C10H16F3N3 B11741710 butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11741710
M. Wt: 235.25 g/mol
InChI Key: ABBDPLARCYDVHR-UHFFFAOYSA-N
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Description

Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a butyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with butylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include trifluoroethylamine hydrochloride and various catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different functional groups.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism by which butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H16F3N3

Molecular Weight

235.25 g/mol

IUPAC Name

N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H16F3N3/c1-2-3-5-14-7-9-4-6-15-16(9)8-10(11,12)13/h4,6,14H,2-3,5,7-8H2,1H3

InChI Key

ABBDPLARCYDVHR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=NN1CC(F)(F)F

Origin of Product

United States

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